N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide
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Overview
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have gained significant attention due to their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring, along with the naphthalene and carboxamide groups, contributes to the unique properties and reactivity of this compound.
Mechanism of Action
Target of Action
The compound belongs to the class of 1,3,4-thiadiazole derivatives . Compounds in this class have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer properties . They are known to bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad range of activities exhibited by 1,3,4-thiadiazole derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Based on the properties of similar compounds, it could potentially have antiviral, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other thiadiazole compounds, it is hypothesized that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide typically involves the reaction of 4-methylphenyl hydrazine with naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiadiazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetic acid for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Comparison with Similar Compounds
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide can be compared with other 1,3,4-thiadiazole derivatives:
Similar Compounds: N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide, N-({5-[(furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide.
Uniqueness: The presence of the naphthalene ring and carboxamide group in this compound contributes to its unique chemical and biological properties, distinguishing it from other thiadiazole derivatives.
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a thiadiazole ring and a naphthalene moiety, which contribute to its diverse biological activities. The molecular formula is C18H16N4O with a molecular weight of approximately 304.35 g/mol. The presence of the thiadiazole ring is particularly noteworthy due to its established role in enhancing the biological properties of various derivatives.
This compound acts primarily through the induction of apoptosis in cancer cells. It has been shown to activate caspases, which are crucial enzymes involved in the apoptotic pathway. This activation leads to programmed cell death, making it a potential candidate for anticancer therapies.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives, including this compound.
- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effects on MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) cell lines, it demonstrated an IC50 value of approximately 10 µg/mL against MCF-7 cells, indicating significant antiproliferative activity .
- Structure-Activity Relationship (SAR) : Modifications in the structure have been shown to enhance activity. For example, substituting different aryl groups or altering the position of functional groups can significantly affect the potency of these compounds .
Antimicrobial Activity
Thiadiazole derivatives are also known for their antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results against various pathogens.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several thiadiazole derivatives against MCF-7 and HepG2 cell lines. The results indicated that compounds with higher lipophilicity and specific structural modifications exhibited enhanced cytotoxicity. For instance:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
4i | MCF-7 | 2.32 |
4e | MCF-7 | 5.36 |
4c | HepG2 | 10.10 |
This study highlights how structural variations can lead to significant differences in biological activity .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which thiadiazole derivatives induce apoptosis. It was found that these compounds could initiate mitochondrial dysfunction leading to caspase activation and subsequent cell death in tumor models.
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3OS/c1-13-6-8-15(9-7-13)19-22-23-20(25-19)21-18(24)17-11-10-14-4-2-3-5-16(14)12-17/h2-12H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXMVBIZBZOLHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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